molecular formula C12H11BrN2O3 B14129870 Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate CAS No. 89142-09-6

Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate

Cat. No.: B14129870
CAS No.: 89142-09-6
M. Wt: 311.13 g/mol
InChI Key: ONEXUSAWFGPWLQ-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the quinoxaline ring. The compound’s unique structure makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the bromination of a quinoxaline derivative followed by esterification. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) chloride. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline dioxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate can be compared with other quinoxaline derivatives such as:

Properties

CAS No.

89142-09-6

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

ethyl 7-bromo-3-methyl-4-oxidoquinoxalin-4-ium-2-carboxylate

InChI

InChI=1S/C12H11BrN2O3/c1-3-18-12(16)11-7(2)15(17)10-5-4-8(13)6-9(10)14-11/h4-6H,3H2,1-2H3

InChI Key

ONEXUSAWFGPWLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C([N+](=C2C=CC(=CC2=N1)Br)[O-])C

Origin of Product

United States

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